Cas no 2227204-72-8 (2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid)
2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(TERT-BUTOXY)CARBONYL]-2-AZASPIRO[4.4]NONANE-3-CARBOXYLIC ACID
- 2-Boc-2-azaspiro[4.4]nonane-3-carboxylic acid
- 2-[(t-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
- 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
- 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid
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- MDL: MFCD30803161
- Inchi: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
- InChI Key: FWOIYCWMKBOPEY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C(C(=O)O)CC2(C1)CCCC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 379
- XLogP3: 2.6
- Topological Polar Surface Area: 66.8
2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB535603-250 mg |
2-[(t-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid; . |
2227204-72-8 | 250MG |
€635.50 | 2023-07-11 | ||
| abcr | AB535603-1 g |
2-[(t-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid; . |
2227204-72-8 | 1g |
€1,211.50 | 2023-07-11 | ||
| eNovation Chemicals LLC | D635680-100mg |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 100mg |
$230 | 2024-07-21 | |
| eNovation Chemicals LLC | D635680-250MG |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 250mg |
$360 | 2024-07-21 | |
| eNovation Chemicals LLC | D635680-500MG |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 500mg |
$595 | 2024-07-21 | |
| eNovation Chemicals LLC | D635680-1G |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 1g |
$895 | 2024-07-21 | |
| eNovation Chemicals LLC | D635680-5G |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 5g |
$2695 | 2024-07-21 | |
| eNovation Chemicals LLC | D635680-10G |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 97% | 10g |
$4495 | 2024-07-21 | |
| Chemenu | CM479368-250mg |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 95%+ | 250mg |
$288 | 2022-09-01 | |
| Chemenu | CM479368-500mg |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid |
2227204-72-8 | 95%+ | 500mg |
$513 | 2022-09-01 |
2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid Suppliers
2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid
2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid
The compound with CAS No. 2227204-72-8, known as 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique spirocyclic structure, which combines a tert-butoxy carbonyl group with a 3-carboxylic acid moiety, creating a molecule with intriguing properties and potential applications.
Recent studies have highlighted the importance of spirocyclic compounds like 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid in drug discovery. The spirocyclic framework provides a rigid and compact structure, which is often advantageous in enhancing bioavailability and target specificity. Researchers have explored the potential of this compound as a precursor for peptide synthesis, where its tert-butoxy carbonyl group serves as an effective protecting group for amino acids.
The synthesis of 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid involves a multi-step process that combines advanced organic chemistry techniques, including ring-closing metathesis and nucleophilic substitution reactions. The use of tert-butyl groups in the synthesis not only facilitates the formation of the spirocyclic structure but also enhances the stability of intermediate compounds during the reaction sequence.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its 3-carboxylic acid group can be functionalized to create bioactive molecules with specific pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes involved in metabolic disorders, offering new avenues for drug development.
Moreover, the structural versatility of 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid makes it an attractive candidate for materials science applications. Its rigid spirocyclic framework could be utilized in the design of advanced polymers or self-assembling materials, contributing to innovations in nanotechnology and biomaterials.
Recent advancements in computational chemistry have further elucidated the electronic and steric properties of this compound, providing deeper insights into its reactivity and stability. These findings have been instrumental in guiding subsequent synthetic efforts and optimizing its use in various chemical processes.
In conclusion, 2-(tert-butoxy)carbonyl-2-azaspiro4.4nonane-3-carboxylic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in both academic and industrial settings, paving the way for exciting future developments.
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